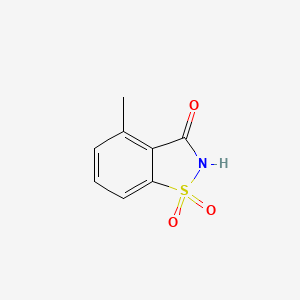
1,2-Benzisothiazol-3(2H)-one, 4-methyl-, 1,1-dioxide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,2-Benzisothiazol-3(2H)-one, 4-methyl-, 1,1-dioxide is a heterocyclic compound containing a benzothiazole ring. Benzothiazoles are known for their diverse biological activities and are used in various fields such as medicinal chemistry, agriculture, and materials science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of benzothiazole derivatives typically involves the cyclization of o-aminothiophenol with carboxylic acids or their derivatives. For 1,2-Benzisothiazol-3(2H)-one, 4-methyl-, 1,1-dioxide, a possible synthetic route could involve:
Starting Materials: o-Aminothiophenol and 4-methylbenzoic acid.
Reaction Conditions: Cyclization in the presence of a dehydrating agent such as polyphosphoric acid or phosphorus pentoxide.
Industrial Production Methods
Industrial production methods for benzothiazole derivatives often involve similar cyclization reactions but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms may be employed.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: Benzothiazole derivatives can undergo oxidation reactions to form sulfoxides or sulfones.
Reduction: Reduction can lead to the formation of dihydrobenzothiazoles.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the benzothiazole ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Dihydrobenzothiazoles.
Substitution: Various substituted benzothiazoles.
Applications De Recherche Scientifique
Chemistry
Benzothiazole derivatives are used as intermediates in organic synthesis and as ligands in coordination chemistry.
Biology
These compounds exhibit a range of biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine
Benzothiazole derivatives are investigated for their potential as therapeutic agents in treating diseases such as cancer, Alzheimer’s, and bacterial infections.
Industry
In industry, benzothiazole derivatives are used as vulcanization accelerators in rubber production and as corrosion inhibitors.
Mécanisme D'action
The mechanism of action of benzothiazole derivatives varies depending on their specific structure and application. Generally, they interact with biological targets such as enzymes, receptors, or DNA. For example, some benzothiazole derivatives inhibit the enzyme topoisomerase, leading to anticancer effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzothiazole: The parent compound, known for its basic structure and properties.
2-Aminobenzothiazole: A derivative with an amino group, used in various chemical reactions.
6-Methylbenzothiazole: A methyl-substituted derivative with different biological activities.
Uniqueness
1,2-Benzisothiazol-3(2H)-one, 4-methyl-, 1,1-dioxide is unique due to its specific substitution pattern, which can influence its reactivity and biological activity compared to other benzothiazole derivatives.
Propriétés
Numéro CAS |
90321-99-6 |
|---|---|
Formule moléculaire |
C8H7NO3S |
Poids moléculaire |
197.21 g/mol |
Nom IUPAC |
4-methyl-1,1-dioxo-1,2-benzothiazol-3-one |
InChI |
InChI=1S/C8H7NO3S/c1-5-3-2-4-6-7(5)8(10)9-13(6,11)12/h2-4H,1H3,(H,9,10) |
Clé InChI |
LWVDCUCGKCOXLT-UHFFFAOYSA-N |
SMILES canonique |
CC1=C2C(=CC=C1)S(=O)(=O)NC2=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















